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molecular formula C12H9ClN2O B8551740 1-(4-Chlorophenyl)-2-(4-pyrimidyl)ethanone

1-(4-Chlorophenyl)-2-(4-pyrimidyl)ethanone

Cat. No. B8551740
M. Wt: 232.66 g/mol
InChI Key: FVFDNKVECXEQLS-UHFFFAOYSA-N
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Patent
US06342608B1

Procedure details

Lithium bis(trimethylsilyl)amide 1.0 M in THF (4.25 L, 4.25 mol) was cooled to −70° C. with stirring under nitrogen. 4-methylpyrimidine (250 g, 2.66 mol) was added followed by Methyl 4-chlorobenzoate (453.2 g, 2.66 mol). The cooling bath was removed and the mixture was allowed to warm to room temperature and stir for 16 h. Water (3 L) and ethyl acetate (3 L) were added followed by acetic acid (200 mL). The layers were separated and the organic layer was washed with brine and dried over magnesium sulfate. The mixture was then concentrated to 800 mL and hexanes (250 mL) were added. The product was filtered, washed with hexanes, and air dried to provide a yellow solid. (388.1 g, 64%): mp 110.4-110.5° C. 1H NMR (acetone-d6/300 MHz) 14.9 (bs, 1H), 8.8 (s, 1H), 8.4 (m, 1H), 7.7 (d, 2H, J=8.7 Hz), 7.3 (d, 2H, J=8.7 Hz), 6.9 (m, 1H), 5.9 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.25 L
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
453.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C1COCC1.[CH3:16][C:17]1[CH:22]=[CH:21][N:20]=[CH:19][N:18]=1.[Cl:23][C:24]1[CH:33]=[CH:32][C:27]([C:28](OC)=[O:29])=[CH:26][CH:25]=1>>[Cl:23][C:24]1[CH:33]=[CH:32][C:27]([C:28](=[O:29])[CH2:16][C:17]2[CH:22]=[CH:21][N:20]=[CH:19][N:18]=2)=[CH:26][CH:25]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
4.25 L
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
CC1=NC=NC=C1
Step Three
Name
Quantity
453.2 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)OC)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
stir for 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
Water (3 L) and ethyl acetate (3 L) were added
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated to 800 mL and hexanes (250 mL)
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with hexanes, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to provide a yellow solid

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(CC1=NC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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